

An In-depth Technical Guide to the In Vivo Metabolism of Amfectoral

Author: BenchChem Technical Support Team. Date: December 2025

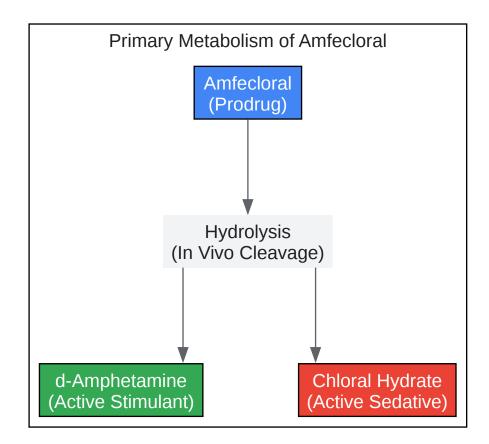
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Amfectoral** (also known as amphectoral) is a withdrawn pharmaceutical agent. Detailed quantitative pharmacokinetic and metabolic studies from its period of use (primarily before its discontinuation in 1973) are not extensively available in modern, digitized scientific literature.[1] This guide provides a comprehensive overview based on established chemical principles and available data on its metabolic products.

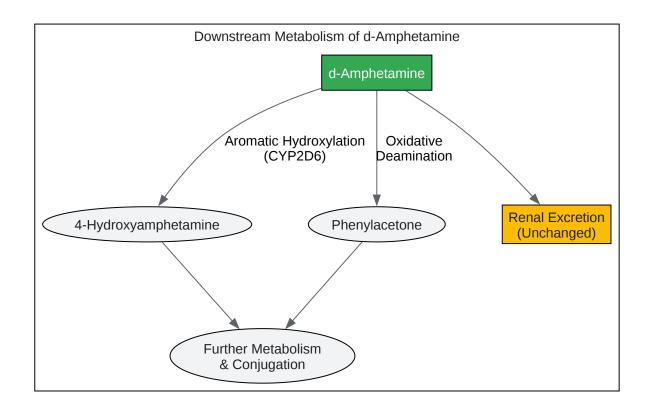
Introduction

Amfectoral, formerly marketed under the brand name Acutran, is a central nervous system (CNS) stimulant of the phenethylamine and amphetamine chemical classes.[1][2] It was developed as an appetite suppressant but is no longer in clinical use.[2] Structurally, **amfectoral** is an imine (Schiff base) formed from the condensation of dextroamphetamine and chloral (trichloroacetaldehyde).[3]

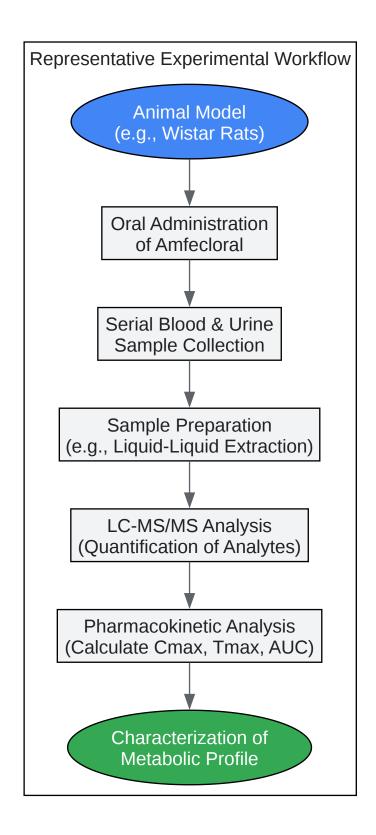
Its primary pharmacological significance lies in its function as a prodrug.[2][3] In vivo, it is not the parent compound that exerts the main effects, but rather its active metabolites, which are released following systemic administration and subsequent metabolic cleavage.[3] This guide details the metabolic conversion of **amfectoral** to its principal active metabolite, dextroamphetamine, and the subsequent metabolic fate of dextroamphetamine.



Primary Metabolic Pathway: Hydrolysis of Amfecloral


The core metabolic transformation of **amfectoral** is the hydrolysis of its imine (C=N) bond. This reaction is chemically favored in the aqueous environment of the body and is presumed to occur primarily in the liver. The hydrolysis cleaves **amfectoral** into its two constituent molecules: dextroamphetamine and chloral hydrate.[1][2][3]

- Dextroamphetamine: A potent CNS stimulant responsible for the anorectic and psychostimulant effects.[1]
- Chloral Hydrate: A sedative-hypnotic agent.[1] The co-release of a stimulant and a sedative results in a complex and unique pharmacological profile, with the sedative effects of chloral hydrate potentially counteracting some of the stimulant effects of amphetamine.[1][3]



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Amfecloral Wikipedia [en.wikipedia.org]
- 2. alpha-Methyl-N-(2,2,2-trichloroethylidene)benzeneethanamine | C11H12Cl3N | CID 21759
 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amfectoral | 5581-35-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the In Vivo Metabolism of Amfecloral]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194203#in-vivo-metabolism-of-amfecloral-to-dextroamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com